(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base.
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Starting Materials:
- 2-Chloro-6-fluorobenzaldehyde
- 3-Methoxyacetophenone
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Reaction Conditions:
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
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Procedure:
- Dissolve 2-chloro-6-fluorobenzaldehyde and 3-methoxyacetophenone in ethanol.
- Add sodium hydroxide solution dropwise while stirring.
- Allow the reaction mixture to stir at room temperature or under reflux for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The product is filtered, washed with water, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound would follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
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Reduction:
- Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution:
- The aromatic rings can undergo electrophilic substitution reactions.
- Common reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
- Epoxides, reduced ketones, and substituted aromatic derivatives are some of the major products formed from these reactions.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology and Medicine:
- Investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities.
- Acts as a lead compound for the development of new pharmaceuticals.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one in biological systems involves interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
- (2E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(2-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
Uniqueness:
- The presence of both chloro and fluoro substituents on the aromatic ring imparts unique electronic properties to the compound.
- The methoxy group on the other aromatic ring can influence the compound’s reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO2/c1-20-12-5-2-4-11(10-12)16(19)9-8-13-14(17)6-3-7-15(13)18/h2-10H,1H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSGUWLDEQRRPF-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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